molecular formula C9H15ClN2O B2725122 3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole CAS No. 1855940-96-3

3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole

Cat. No.: B2725122
CAS No.: 1855940-96-3
M. Wt: 202.68
InChI Key: AONIAECCOKQVEI-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a sec-butoxymethyl group at the 3-position, a chlorine atom at the 4-position, and a methyl group at the 1-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazole with sec-butoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding pyrazoline derivatives.

    Substitution: The sec-butoxymethyl group can be replaced by other alkyl or aryl groups through substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of pyrazoline derivatives.

Scientific Research Applications

3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(sec-butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole
  • 3-(sec-butoxymethyl)-4-chloro-1-propyl-1H-pyrazole
  • 3-(sec-butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole

Uniqueness

3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butoxymethyl group and the chlorine atom at specific positions on the pyrazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(butan-2-yloxymethyl)-4-chloro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O/c1-4-7(2)13-6-9-8(10)5-12(3)11-9/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONIAECCOKQVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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